molecular formula C15H11Cl2NO2 B2470600 4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol CAS No. 79344-05-1

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol

Cat. No.: B2470600
CAS No.: 79344-05-1
M. Wt: 308.16
InChI Key: FTRQKNOKNVOAOI-UHFFFAOYSA-N
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Description

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol is a chemical compound with a complex structure that includes two chlorine atoms and two phenyl groups attached to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may yield a more saturated compound with fewer double bonds.

Scientific Research Applications

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby modulating biological processes.

Comparison with Similar Compounds

4,4-Dichloro-3,5-diphenyl-4,5-dihydro-5-isoxazolol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which differentiate it from these other compounds.

Properties

IUPAC Name

4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c16-14(17)13(11-7-3-1-4-8-11)18-20-15(14,19)12-9-5-2-6-10-12/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRQKNOKNVOAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(C2(Cl)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001333256
Record name 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666025
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79344-05-1
Record name 4,4-dichloro-3,5-diphenyl-1,2-oxazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001333256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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